molecular formula C21H19BO4 B14327151 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol CAS No. 105463-93-2

4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol

Cat. No.: B14327151
CAS No.: 105463-93-2
M. Wt: 346.2 g/mol
InChI Key: NKKHDCAPTSAWPT-UHFFFAOYSA-N
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Description

4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol is a complex organic compound featuring a benzodioxaborole moiety. This compound is notable for its unique structure, which includes a boron atom within a dioxaborole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol typically involves multiple steps, starting with the preparation of the benzodioxaborole moiety. This can be achieved through the reaction of phenylboronic acid with catechol under acidic conditions to form the benzodioxaborole ring . The next step involves the coupling of this intermediate with a suitable phenol derivative through a substitution reaction, often facilitated by a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts in inert atmospheres.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Investigated for its potential as a biological probe due to its boron content, which can be used in neutron capture therapy.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing cellular pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol is unique due to its combination of a phenolic group and a benzodioxaborole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

105463-93-2

Molecular Formula

C21H19BO4

Molecular Weight

346.2 g/mol

IUPAC Name

4-[2-[4-(1,3,2-benzodioxaborol-2-yloxy)phenyl]propan-2-yl]phenol

InChI

InChI=1S/C21H19BO4/c1-21(2,15-7-11-17(23)12-8-15)16-9-13-18(14-10-16)24-22-25-19-5-3-4-6-20(19)26-22/h3-14,23H,1-2H3

InChI Key

NKKHDCAPTSAWPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Origin of Product

United States

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